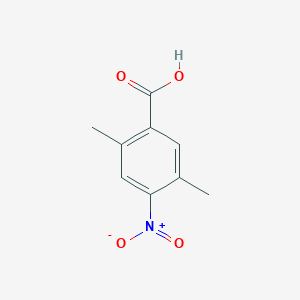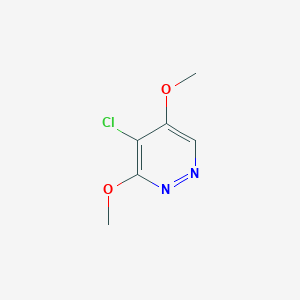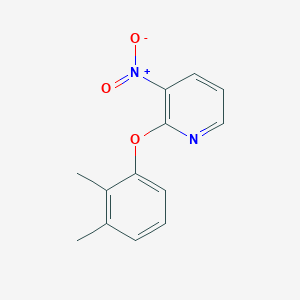![molecular formula C19H26O5 B1597357 (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoat CAS No. 22518-07-6](/img/structure/B1597357.png)
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoat
Übersicht
Beschreibung
8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol: is a chemical compound derived from the essential oils of Telekia speciosa. This compound is known for its significant antipro-liferative activity against human cancer cell lines in vitro . It is a member of the phenols and benzoate ester family and has a molecular formula of C19H26O5 with a molecular weight of 334.41 .
Wissenschaftliche Forschungsanwendungen
Chemie: 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol wird in der chemischen Forschung verwendet, um seine Reaktivität und sein Potenzial als Vorläufer für die Synthese anderer Verbindungen zu untersuchen.
Biologie: Die antiproliferative Aktivität der Verbindung macht sie zu einem Forschungsobjekt in der biologischen Forschung, insbesondere bei der Untersuchung ihrer Auswirkungen auf Krebszelllinien .
Medizin: Aufgrund ihrer potenziellen Antikrebsaktivität wird diese Verbindung hinsichtlich ihrer therapeutischen Anwendungen in der Onkologie untersucht .
Industrie: Im Industriebereich kann 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol bei der Formulierung von Produkten verwendet werden, die aus ätherischen Ölen gewonnen werden, wie z. B. Duftstoffe und Aromen .
5. Wirkmechanismus
Der Mechanismus, durch den 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol seine Wirkung entfaltet, beinhaltet seine Interaktion mit zellulären Signalwegen, die die Zellproliferation regulieren. Es wird angenommen, dass die Verbindung spezifische molekulare Signalwege angreift, die das Zellwachstum und die Zellteilung kontrollieren, was zur Hemmung der Proliferation von Krebszellen führt . Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es wird vermutet, dass die Modulation von Signalwegen im Zusammenhang mit der Zellzyklusregulation und Apoptose beteiligt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol beinhaltet die Extraktion ätherischer Öle aus Telekia speciosa. Die Verbindung wird dann unter Verwendung verschiedener chromatographischer Techniken isoliert und gereinigt . Die spezifischen Synthesewege und Reaktionsbedingungen sind nicht umfassend dokumentiert, aber sie beinhalten typischerweise die Verwendung organischer Lösungsmittel und Reagenzien, um die gewünschte Reinheit und Ausbeute zu erzielen.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung wird in der Literatur nicht ausführlich beschrieben. Es ist wahrscheinlich, dass großtechnische Extraktions- und Reinigungsverfahren eingesetzt werden, ähnlich denen, die bei der Produktion anderer aus ätherischen Ölen gewonnenen Verbindungen verwendet werden. Diese Verfahren können Wasserdampfdestillation, Lösungsmittelextraktion und chromatographische Reinigung umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen: 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während die Reduktion Alkohole oder Alkane liefern kann .
Wirkmechanismus
The mechanism by which 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. The compound is believed to target specific molecular pathways that control cell growth and division, leading to the inhibition of cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
8-Hydroxy-9-Isobutyryloxy-10-(2-Methylbutanoyl)thymol: Eine weitere Verbindung, die aus ätherischen Ölen gewonnen wird und ähnliche strukturelle Merkmale aufweist.
8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol: Eine eng verwandte Verbindung mit geringfügigen Abweichungen in ihrer chemischen Struktur.
Einzigartigkeit: 8,9-Epoxy-3-Isobutyryloxy-10-(2-Methylbutanoyl)thymol ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen. Seine Epoxy- und Estergruppen spielen eine entscheidende Rolle bei seinen Wechselwirkungen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-07-6 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)




